molecular formula C12H13F3N2O2 B2758671 1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol CAS No. 2034573-68-5

1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B2758671
CAS No.: 2034573-68-5
M. Wt: 274.243
InChI Key: IGLMYYBFSBMJJW-UHFFFAOYSA-N
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Description

1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group, as well as a pyridine ring attached via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Hydroxylation: The hydroxyl group is added via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine derivative.

    Methanone Linkage Formation: The final step involves forming the methanone linkage, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone linkage can be reduced to a methylene group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a methylene derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery for targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol: can be compared with other similar compounds, such as:

    (4-Hydroxy-4-methylpiperidin-1-yl)(pyridin-4-yl)methanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    (4-Hydroxy-4-(trifluoromethyl)piperidin-1-yl)(pyridin-3-yl)methanone: The position of the pyridine ring substitution affects its reactivity and interaction with molecular targets.

    (4-Hydroxy-4-(trifluoromethyl)piperidin-1-yl)(pyridin-2-yl)methanone: Similar to the previous compound, the position of the pyridine ring substitution plays a crucial role in its properties.

The presence of the trifluoromethyl group in This compound imparts unique characteristics, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)11(19)3-7-17(8-4-11)10(18)9-1-5-16-6-2-9/h1-2,5-6,19H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLMYYBFSBMJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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